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Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

Cat. No.: B186354 Get Quote

4-Chlorobenzylideneacetone, also known as 4-chlorobenzalacetone, is an α,β-unsaturated

ketone that belongs to the broader class of chalcones. Its structure, featuring a reactive enone

system conjugated to a chloro-substituted aromatic ring, makes it a valuable intermediate in

organic synthesis and a molecule of interest for medicinal chemistry. The presence of the

chlorine atom significantly influences the molecule's electronic properties and reactivity,

enhancing its potential as a pharmacophore or a precursor to more complex molecular

architectures.[1] This guide provides a comprehensive analysis of the core physicochemical

properties of 4-Chlorobenzylideneacetone, offering field-proven insights for researchers,

scientists, and drug development professionals. We will delve into its structural and physical

characteristics, synthetic pathways, analytical characterization, chemical reactivity, and

potential applications, grounding all claims in authoritative references.

Core Physicochemical & Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its

application in research and development. 4-Chlorobenzylideneacetone is a solid at room

temperature, a characteristic that simplifies its handling and purification.[2]

Data Summary
The key quantitative data for 4-Chlorobenzylideneacetone are summarized below for ease of

reference.
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Property Value Source(s)

IUPAC Name
(E)-4-(4-chlorophenyl)but-3-en-

2-one
[3][4]

Synonyms
4-Chlorobenzalacetone, p-

Chlorobenzylidene acetone
[2][5]

CAS Number 3160-40-5 [3][4]

Molecular Formula C₁₀H₉ClO [4][5]

Molecular Weight 180.63 g/mol [3][5]

Physical State
Solid, White to Light Yellow

Powder/Crystal
[2][6]

Melting Point 55-60 °C [4][5][6]

Boiling Point 145-147 °C at 5 mmHg [4][5]

Density 1.157 g/cm³ [5]

Solubility Profile: A Qualitative and Methodological
Overview
Precise, temperature-dependent solubility data for 4-Chlorobenzylideneacetone is not

extensively documented in the literature. However, based on the principle of "like dissolves

like," its molecular structure—a largely nonpolar aromatic framework with a moderately polar

ketone group—dictates its solubility profile.[7] It is expected to be readily soluble in common

organic solvents such as acetone, ethanol, ether, and chlorinated solvents, while being

insoluble in water.

For applications requiring precise quantitative solubility data, such as in reaction engineering or

formulation development, empirical determination is necessary. The shake-flask method is a

robust and widely accepted protocol for this purpose.

Preparation: Add an excess amount of 4-Chlorobenzylideneacetone to a known volume of

the desired solvent in a sealed vial or flask.
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Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period

(e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or

orbital incubator is recommended.

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the

undissolved solid has fully settled. Centrifugation can be employed to accelerate this

process.

Sampling & Dilution: Carefully extract a known volume of the supernatant (the saturated

solution), ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent

to a concentration within the linear range of the chosen analytical method.

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical

technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography

(HPLC).

Calculation: Calculate the original concentration in the saturated solution, factoring in the

dilution, to determine the solubility in units such as g/L or mol/L.

Synthesis and Purification
The most common and efficient method for synthesizing 4-Chlorobenzylideneacetone is the

Claisen-Schmidt condensation, a base-catalyzed reaction between 4-chlorobenzaldehyde and

acetone.[8] This reaction is a cornerstone of organic chemistry for forming α,β-unsaturated

ketones.

Reaction Workflow
The synthesis proceeds by forming an enolate from acetone, which then acts as a nucleophile,

attacking the carbonyl carbon of 4-chlorobenzaldehyde. A subsequent dehydration step yields

the final product.
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Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis and Recrystallization
Materials: 4-chlorobenzaldehyde, acetone, ethanol, sodium hydroxide (NaOH), distilled

water.

Procedure:

Prepare a solution of sodium hydroxide (e.g., 0.1 mol) in a mixture of water (25 mL) and

ethanol (20 mL) in a flask, and cool the mixture in an ice bath to approximately 15-20 °C.
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In a separate beaker, prepare a solution of 4-chlorobenzaldehyde (0.1 mol) in acetone

(0.2-0.3 mol, used in excess).

With vigorous stirring, slowly add the aldehyde-acetone solution to the cooled NaOH

solution. Maintain the temperature below 25 °C.

A precipitate should form. Continue stirring the mixture for 1-2 hours after the addition is

complete.

Collect the crude product by vacuum filtration using a Buchner funnel.

Wash the product thoroughly with cold water to remove any remaining NaOH.

Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot

ethanol. If the solution is colored, a small amount of activated charcoal can be added and

the solution filtered while hot.

Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to

induce crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry under vacuum.

Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. Standard

spectroscopic methods are employed for this purpose.[9]
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Technique
Expected Observations for 4-
Chlorobenzylideneacetone

¹H NMR

Signals for aromatic protons (doublets, ~7.4-7.6

ppm), vinylic protons (doublets, ~6.7 and ~7.5

ppm, with trans coupling constant ~16 Hz), and

a methyl singlet (~2.4 ppm).[10]

¹³C NMR

Signals for the carbonyl carbon (~198 ppm),

aromatic carbons (~128-138 ppm), vinylic

carbons (~125 and ~143 ppm), and the methyl

carbon (~27 ppm).

IR Spectroscopy

Strong absorption band for the C=O stretch of

the conjugated ketone (~1670 cm⁻¹), C=C

alkene stretch (~1605 cm⁻¹), and bands

corresponding to the chloro-aromatic ring.[11]

UV-Vis Spectroscopy

A strong absorption maximum (λ_max) in the

UV region (typically ~290-310 nm in ethanol or

hexane) corresponding to the π → π* transition

of the extended conjugated system.[12]

Mass Spectrometry

A molecular ion peak (M⁺) at m/z 180, with a

characteristic M+2 peak at m/z 182 in an

approximate 3:1 ratio, confirming the presence

of a single chlorine atom.[3]

Chemical Reactivity and Synthetic Utility
The chemical behavior of 4-Chlorobenzylideneacetone is dominated by its α,β-unsaturated

ketone functionality. This makes it a versatile building block for synthesizing more complex

molecules.

Michael Addition
The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a

reaction known as a Michael addition or 1,4-conjugate addition. This is a powerful method for

forming new carbon-carbon and carbon-heteroatom bonds.[13]
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Caption: Reactivity as a Michael acceptor.

This reactivity allows 4-Chlorobenzylideneacetone to serve as a precursor for various

heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are important

scaffolds in drug discovery.[13]

Potential Applications in Drug Development
While specific biological data for 4-Chlorobenzylideneacetone itself is not widely published,

its structural class (chalcones) and the presence of a chlorine atom suggest significant

potential for biological activity.

Anticancer Potential: Many chalcone derivatives exhibit potent cytotoxic effects against

various cancer cell lines. The mechanism often involves inducing apoptosis, arresting the cell

cycle, or inhibiting key signaling pathways.[14]

Antimicrobial Properties: The enone moiety is a known pharmacophore in antimicrobial

agents. Structurally related compounds have shown efficacy against a range of bacteria and

fungi, potentially by disrupting essential cellular processes.[14][15]

Enzyme Inhibition: The electrophilic nature of the molecule makes it a candidate for covalent

or non-covalent inhibition of enzymes, particularly those with nucleophilic residues (like

cysteine) in their active sites.

The incorporation of chlorine can enhance a molecule's metabolic stability, lipophilicity, and

binding affinity, properties that are often advantageous in drug design.[1] Therefore, 4-
Chlorobenzylideneacetone serves as a valuable starting point for generating compound

libraries for screening against various biological targets.
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Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-Chlorobenzylideneacetone is classified with the following hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be followed when handling this compound,

including the use of personal protective equipment (gloves, safety glasses, lab coat) and

working in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b186354#physicochemical-properties-of-4-
chlorobenzylideneacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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